

# A Comparative Guide to the X-ray Crystal Structures of 2-Bromopyridine Derivatives

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## Compound of Interest

Compound Name: 2-Bromo-6-(piperidin-1-yl)pyridine

Cat. No.: B1277709

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of 2-bromopyridine derivatives, offering insights into the influence of substituents on their solid-state architecture. While the crystal structure of **2-Bromo-6-(piperidin-1-yl)pyridine** is not publicly available, this document presents a detailed comparison with structurally related compounds: 2-Bromo-6-hydrazinylpyridine and 2-Amino-5-bromopyridine. The data presented herein, including crystallographic parameters and experimental protocols, serves as a valuable resource for understanding the structure-property relationships in this class of compounds, which is crucial for rational drug design and materials science.

## Crystallographic Data Comparison

The following table summarizes the key crystallographic data for 2-Bromo-6-hydrazinylpyridine and 2-Amino-5-bromopyridine, with 2-Bromopyridine included as a baseline reference. These data highlight the impact of the substituent at the 6-position on the crystal lattice parameters.

Parameter	2-Bromo-6-hydrazinylpyridine	2-Amino-5-bromopyridine
Chemical Formula	C5H6BrN3	C5H5BrN2
Molecular Weight	188.03 g/mol	173.01 g/mol
Crystal System	Orthorhombic	Monoclinic
Space Group	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>	P 1 21/c 1
Unit Cell Dimensions		
a (Å)	9.2955 (19)	13.80 Å
b (Å)	12.980 (3)	5.839 Å
c (Å)	7.5288 (15)	7.687 Å
α (°)	90	90.000°
β (°)	110.75 (3)	106.04°
γ (°)	90	90.000°
Volume (Å <sup>3</sup> )	849.5 (3)	Not specified
Z	4	4

## Experimental Protocols

The methodologies employed in determining the crystal structures are crucial for the reproducibility and validation of the results. The following is a generalized protocol based on the reported procedure for 2-Bromo-6-hydrazinylpyridine.

## Synthesis and Crystallization of 2-Bromo-6-hydrazinylpyridine

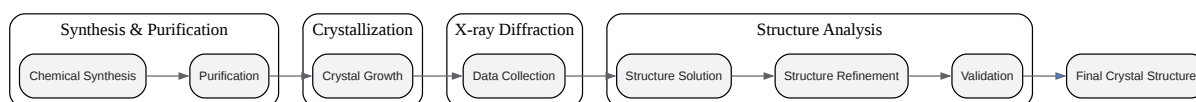
The synthesis of 2-Bromo-6-hydrazinylpyridine was achieved by heating 2,6-dibromopyridine with hydrazine hydrate in 1-propanol. Pale-yellow, needle-shaped crystals suitable for X-ray diffraction were obtained by cooling the reaction mixture.

## X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a diffractometer. The crystallographic data were collected at a controlled temperature using Mo K $\alpha$  radiation. The collected data were then processed, and the structure was solved and refined using established crystallographic software packages. The refinement process involves minimizing the difference between the observed and calculated structure factors to yield an accurate molecular structure.

## Experimental Workflow

The following diagram illustrates the typical workflow for determining the X-ray crystal structure of a small molecule, from synthesis to data analysis.



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